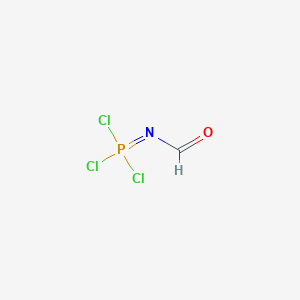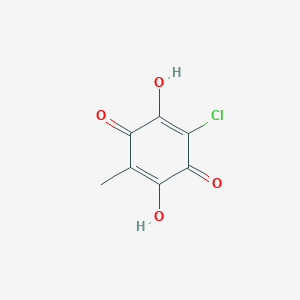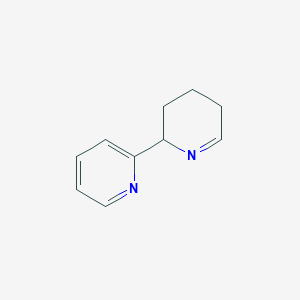
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone is an organic compound with the molecular formula C16H15FO It is characterized by the presence of a fluorine atom on one phenyl ring and three methyl groups on the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2-Fluorobenzoyl chloride and 2,4,6-trimethylbenzene.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Procedure: The 2-fluorobenzoyl chloride is added dropwise to a solution of 2,4,6-trimethylbenzene and aluminum chloride. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid and 2,4,6-trimethylbenzoic acid.
Reduction: Formation of (2-Fluorophenyl)(2,4,6-trimethylphenyl)methanol.
Substitution: Formation of (2-Methoxyphenyl)(2,4,6-trimethylphenyl)methanone.
Aplicaciones Científicas De Investigación
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets. The presence of the fluorine atom and the trimethylphenyl group can influence its binding affinity and selectivity towards enzymes or receptors. The compound may act by inhibiting or modulating the activity of these targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-Fluorophenyl)(4-fluorophenyl)methanone: Similar structure with an additional fluorine atom on the second phenyl ring.
(2,4,6-Trimethylphenyl)(4-fluorophenyl)methanone: Similar structure with a fluorine atom on the second phenyl ring and three methyl groups on the first phenyl ring.
Uniqueness
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone is unique due to the specific positioning of the fluorine atom and the trimethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
64357-35-3 |
|---|---|
Fórmula molecular |
C16H15FO |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
(2-fluorophenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C16H15FO/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 |
Clave InChI |
OZICKUNDWQIHKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


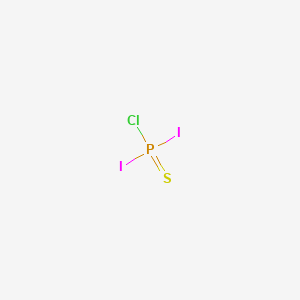
![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)

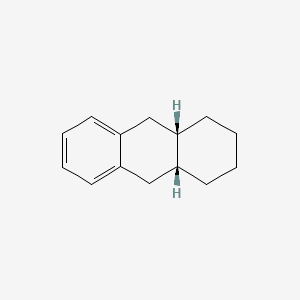

![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)

![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)
